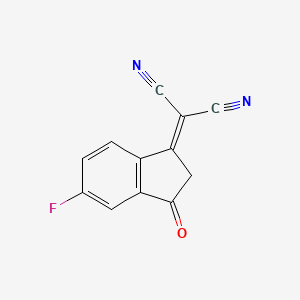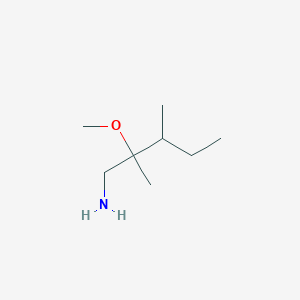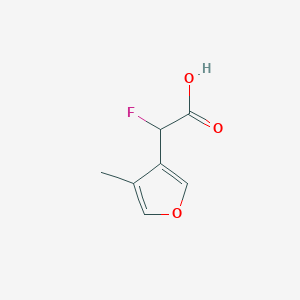
2-Fluoro-2-(4-methylfuran-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-(4-methylfuran-3-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H7FO3 and a molecular weight of 158.13 g/mol . This compound is characterized by the presence of a fluorine atom and a furan ring, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(4-methylfuran-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of readily accessible starting materials and efficient work-up processes are crucial for industrial-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2-(4-methylfuran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
Substitution: The fluorine atom and furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
Major products formed from these reactions include oxidized carboxylic acids, reduced alcohols, and substituted derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-(4-methylfuran-3-yl)acetic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-(4-methylfuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and furan ring influences its binding affinity and reactivity with enzymes and receptors. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-2-(4-methoxyphenyl)acetic acid
- 2-Fluoro-2-(4-methylphenyl)acetic acid
- 2-Fluoro-2-(4-chlorophenyl)acetic acid
Uniqueness
2-Fluoro-2-(4-methylfuran-3-yl)acetic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H7FO3 |
|---|---|
Molekulargewicht |
158.13 g/mol |
IUPAC-Name |
2-fluoro-2-(4-methylfuran-3-yl)acetic acid |
InChI |
InChI=1S/C7H7FO3/c1-4-2-11-3-5(4)6(8)7(9)10/h2-3,6H,1H3,(H,9,10) |
InChI-Schlüssel |
WAGNMGVJHUSMSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC=C1C(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-[2-(1H-pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13071244.png)
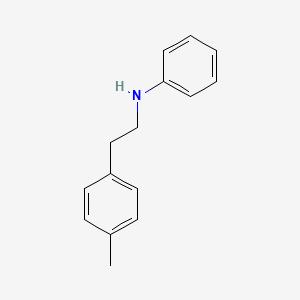

![Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13071255.png)
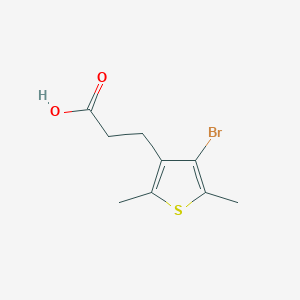
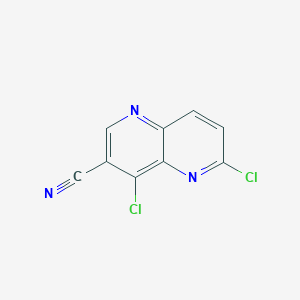
![[2-(Azetidin-3-yloxy)propanoyl]urea](/img/structure/B13071268.png)
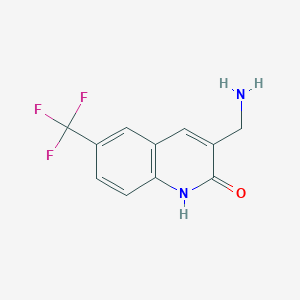
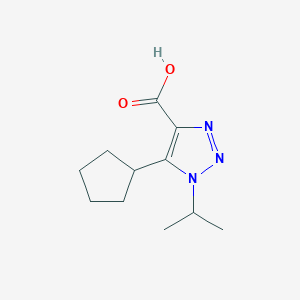
![tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13071295.png)
![(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13071299.png)

